N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite
Brand Name: Vulcanchem
CAS No.:
VCID: VC16207685
InChI: InChI=1S/C57H74N7O9PSi/c1-38(2)64(39(3)4)74(70-33-19-32-58)73-51-49(34-69-57(44-22-17-14-18-23-44,45-24-28-47(66-11)29-25-45)46-26-30-48(67-12)31-27-46)72-56(52(51)68-37-71-75(40(5)6,41(7)8)42(9)10)63-36-61-50-53(59-35-60-54(50)63)62-55(65)43-20-15-13-16-21-43/h13-18,20-31,35-36,38-42,49,51-52,56H,19,33-34,37H2,1-12H3,(H,59,60,62,65)
SMILES:
Molecular Formula: C57H74N7O9PSi
Molecular Weight: 1060.3 g/mol

N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite

CAS No.:

Cat. No.: VC16207685

Molecular Formula: C57H74N7O9PSi

Molecular Weight: 1060.3 g/mol

* For research use only. Not for human or veterinary use.

N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite -

Specification

Molecular Formula C57H74N7O9PSi
Molecular Weight 1060.3 g/mol
IUPAC Name N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C57H74N7O9PSi/c1-38(2)64(39(3)4)74(70-33-19-32-58)73-51-49(34-69-57(44-22-17-14-18-23-44,45-24-28-47(66-11)29-25-45)46-26-30-48(67-12)31-27-46)72-56(52(51)68-37-71-75(40(5)6,41(7)8)42(9)10)63-36-61-50-53(59-35-60-54(50)63)62-55(65)43-20-15-13-16-21-43/h13-18,20-31,35-36,38-42,49,51-52,56H,19,33-34,37H2,1-12H3,(H,59,60,62,65)
Standard InChI Key HEGHPQAIMBNAQL-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCO[Si](C(C)C)(C(C)C)C(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Introduction

Chemical Structure and Molecular Characteristics

Core Structure and Modifications

The compound derives from adenosine, with three key modifications:

  • N6-Benzoyl Protection: The exocyclic amine at the 6-position of adenine is protected by a benzoyl group, preventing undesired side reactions during phosphoramitide coupling .

  • 5'-O-DMT Group: A dimethoxytrityl (DMT) ether at the 5'-hydroxyl acts as a temporary protecting group, enabling stepwise chain elongation and providing a chromophore for real-time synthesis monitoring .

  • 2'-O-[(Triisopropylsilyloxy)methyl] (TOM) Modification: This bulky silyl ether enhances ribose stability against nucleophilic attack and improves solubility in organic solvents .

  • 3'-CE Phosphoramidite: A 2-cyanoethyl-protected phosphoramidite at the 3'-position facilitates phosphodiester bond formation during solid-phase synthesis .

Molecular Data

PropertyValue
Molecular FormulaC₅₇H₇₄N₇O₉PSi
Molecular Weight1060.32 g/mol
CAS Number220230-59-1
Purity≥95% (HPLC)
Storage Conditions-20°C, anhydrous environment

The compound’s structural complexity necessitates stringent handling to prevent hydrolysis of the silyl ether or premature deprotection of the DMT group .

Synthetic Utility in Oligonucleotide Chemistry

Role in Solid-Phase Synthesis

As a phosphoramidite building block, this compound is employed in automated synthesizers to introduce 2'-modified adenosine residues into oligonucleotides. The 2'-O-TOM group confers nuclease resistance and duplex stability, making it invaluable for antisense RNA, siRNA, and aptamer production . During synthesis, the DMT group is removed selectively using trichloroacetic acid (TCA), exposing the 5'-OH for subsequent coupling .

Key Advantages Over Unmodified Adenosine

  • Enhanced Stability: The TOM group reduces intramolecular cyclization and phosphoramidite degradation .

  • Improved Coupling Efficiency: The electron-withdrawing benzoyl group minimizes side reactions at the N6 position, achieving coupling yields >99% per cycle .

  • Versatility: Compatible with standard deprotection protocols (e.g., ammonium hydroxide for benzoyl removal and HF for silyl ether cleavage) .

Applications in Biotechnology and Therapeutics

Antisense Oligonucleotides and RNA Therapeutics

The 2'-O-TOM modification enhances binding affinity to complementary RNA strands while conferring resistance to RNase H degradation. This property is exploited in:

  • siRNA Design: Stabilizing the guide strand to improve gene-silencing efficacy .

  • Antisense Probes: Enabling long-lasting hybridization in diagnostic assays (e.g., FISH, microarrays) .

Nanotechnology and Drug Delivery

Functionalized oligonucleotides synthesized using this phosphoramidite serve as building blocks for:

  • Self-Assembling Nanostructures: Programmable DNA/RNA origami for targeted drug delivery .

  • Lipid-Nanoparticle Conjugates: Enhancing cellular uptake of therapeutic oligonucleotides .

SupplierLocationPurityPrice (1g)
BOC SciencesUnited States95%$285
NewCan Biotech LimitedChina95%$270

Both suppliers offer bulk quantities under cGMP conditions, ensuring consistency for therapeutic applications .

Comparative Analysis with Related Compounds

vs. 2'-O-Methoxyethyl (MOE) Analogues

While 2'-O-MOE phosphoramidites (e.g., CAS: 251647-53-7) provide similar nuclease resistance, the TOM group in this compound offers:

  • Higher Thermal Stability: Tm increases by 2–4°C due to enhanced sugar pucker rigidity .

  • Reduced Toxicity: TOM-modified oligonucleotides show lower immune activation in vivo compared to MOE variants .

vs. Unprotected Adenosine Phosphoramidites

Future Directions and Research Opportunities

Recent advances in mRNA therapeutics and CRISPR-based gene editing have intensified demand for high-fidelity oligonucleotides. Innovations may include:

  • Stereoselective Synthesis: Developing chiral auxiliaries to control 2'-modification stereochemistry .

  • Bioorthogonal Functionalization: Integrating click chemistry handles for post-synthetic labeling .

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